Methyl 2-(8-hydroxyquinolin-4-yl)acetate
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Overview
Description
Methyl 2-(8-hydroxyquinolin-4-yl)acetate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system with a hydroxyl group at the 8th position and a methyl ester group at the 2nd position of the acetyl side chain. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
8-Hydroxyquinolines have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Biochemical Pathways
Compounds containing the 8-hydroxyquinoline moiety have been used to develop potent lead compounds with good efficacy and low toxicity .
Result of Action
8-hydroxyquinolines have been shown to have a variety of biological activities, including anticancer, antiviral, and antibacterial activities .
Biochemical Analysis
Biochemical Properties
Methyl 2-(8-hydroxyquinolin-4-yl)acetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. The compound is known to interact with enzymes involved in oxidative stress responses and metal ion chelation. These interactions are crucial for its antioxidant properties and its ability to modulate metal ion concentrations within cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to metal ions, forming stable complexes that inhibit or activate specific enzymes. This binding can lead to enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative stress responses, metal ion chelation, and other metabolic processes. These interactions are crucial for maintaining cellular homeostasis and regulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which determine its cellular distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles within cells, depending on its post-translational modifications and targeting signals. The compound’s activity and function are influenced by its subcellular localization, which determines its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(8-hydroxyquinolin-4-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with 8-hydroxyquinoline, which is commercially available or can be synthesized from aniline derivatives.
Acetylation: The 8-hydroxyquinoline undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 8-acetoxyquinoline.
Esterification: The 8-acetoxyquinoline is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-hydroxyquinolin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Methyl 2-(8-hydroxyquinolin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-(8-hydroxyquinolin-4-yl)acetate can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Lacks the acetyl side chain but shares similar chelating properties.
Quinoline-2-carboxylic acid: Contains a carboxyl group instead of a methyl ester, affecting its solubility and reactivity.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents, leading to different biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
methyl 2-(8-hydroxyquinolin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11(15)7-8-5-6-13-12-9(8)3-2-4-10(12)14/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZCTDMSWRVPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=C(C2=NC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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